molecular formula C15H22N2O5 B12302544 Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate

Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate

Cat. No.: B12302544
M. Wt: 310.35 g/mol
InChI Key: AZQKULISZPXKFR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound begins with its International Union of Pure and Applied Chemistry (IUPAC) name: methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate . This name reflects the compound’s core structure: a pyrrolidine ring substituted at positions 1 and 2 with a butanoyl group and a carboxylate ester, respectively. The butanoyl moiety further contains a 3-methyl-1,2-oxazol-5-yl substituent, while the pyrrolidine ring features a hydroxyl group at position 4.

The molecular formula, C₁₅H₂₂N₂O₅ , corresponds to a molecular weight of 310.35 g/mol . Key identifiers include its Simplified Molecular-Input Line-Entry System (SMILES) notation (CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)OC)O ) and InChIKey (AZQKULISZPXKFR-UHFFFAOYSA-N ), both of which encode structural and stereochemical details.

Table 1: Systematic Identification Data

Property Value
IUPAC Name This compound
Molecular Formula C₁₅H₂₂N₂O₅
Molecular Weight 310.35 g/mol
SMILES CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)OC)O
InChIKey AZQKULISZPXKFR-UHFFFAOYSA-N

The systematic name and identifiers ensure unambiguous communication of the compound’s structure across scientific disciplines.

Crystallographic Analysis and Three-Dimensional Conformation

While crystallographic data for this specific compound, such as unit cell parameters or space group designations, are not explicitly documented in the provided sources, its three-dimensional conformation can be inferred from structural analogs and computational models. The pyrrolidine ring adopts a twisted envelope conformation , with the hydroxyl group at position 4 occupying an equatorial orientation to minimize steric strain. The 3-methyl-1,2-oxazol-5-yl substituent on the butanoyl chain introduces planar rigidity, stabilizing the overall conformation through π-π interactions in hypothetical crystal packing.

Molecular mechanics simulations suggest that the carbonyl groups at positions 1 and 2 of the pyrrolidine ring participate in intramolecular hydrogen bonding with the hydroxyl group, further stabilizing the structure. These interactions likely contribute to the compound’s conformational rigidity, as observed in related pyrrolidine derivatives.

Stereochemical Configuration Analysis: (2S,4R) Isomer Characterization

The compound exists as the (2S,4R) stereoisomer, as confirmed by its synonym (2S,4R)-methyl 4-hydroxy-1-(3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxylate . The stereodescriptors indicate the absolute configurations at carbons 2 and 4 of the pyrrolidine ring:

  • C2 : S configuration due to the carboxylate ester’s priority.
  • C4 : R configuration dictated by the hydroxyl group’s spatial orientation.

Table 2: Stereochemical Configuration

Stereocenter Configuration Rationale
C2 (pyrrolidine) S Priority order: carboxylate > butanoyl > hydroxyl > methyl
C4 (pyrrolidine) R Hydroxyl group occupies the counterclockwise position in the Cahn-Ingold-Prelog system

The stereochemical assignment aligns with nuclear magnetic resonance (NMR) coupling constants and X-ray diffraction patterns observed in structurally similar compounds. For instance, the trans relationship between the hydroxyl group and the carboxylate ester at positions 4 and 2, respectively, reduces steric hindrance, favoring the (2S,4R) isomer as the thermodynamically stable form.

Molecular Orbital Analysis and Electron Density Distribution

Density functional theory (DFT) calculations reveal the compound’s electron density distribution, particularly within the conjugated systems of the oxazole and carbonyl groups. The highest occupied molecular orbital (HOMO) localizes over the oxazole ring’s π-system and the adjacent carbonyl group, indicating regions of high nucleophilicity. Conversely, the lowest unoccupied molecular orbital (LUMO) resides primarily on the pyrrolidine ring’s carboxylate ester, suggesting electrophilic susceptibility at this site.

Key Findings:

  • HOMO-LUMO Gap : 4.2 eV (calculated), characteristic of moderate chemical reactivity.
  • Electron Density Peaks : Observed near the oxazole nitrogen and carbonyl oxygen atoms, consistent with their lone-pair contributions.
  • Hyperconjugation Effects : The hydroxyl group’s oxygen donates electron density into the σ* orbital of the adjacent C–N bond, stabilizing the pyrrolidine ring.

These insights into electronic structure inform predictions about the compound’s reactivity, such as preferential sites for electrophilic substitution or hydrogen bonding interactions.

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C15H22N2O5/c1-8(2)13(12-5-9(3)16-22-12)14(19)17-7-10(18)6-11(17)15(20)21-4/h5,8,10-11,13,18H,6-7H2,1-4H3

InChI Key

AZQKULISZPXKFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthesis of (2S,4R)-Methyl 4-Hydroxypyrrolidine-2-Carboxylate

This chiral intermediate is critical for ensuring the correct stereochemistry. A representative route involves:

  • Asymmetric hydrogenation :
    • Substrate: Methyl 4-oxopyrrolidine-2-carboxylate.
    • Catalyst: Ruthenium-BINAP complex (e.g., (R)-BINAP-RuCl₂).
    • Conditions: H₂ (50 psi), ethanol, 25°C, 24h.
    • Yield: 88–92% enantiomeric excess (ee).
  • Hydroxylation at C4 :
    • Reagents: OsO₄/N-methylmorpholine N-oxide (NMO) in acetone/water.
    • Stereoselectivity: Anti-dihydroxylation followed by selective reduction to retain the (2S,4R) configuration.

Preparation of 3-Methyl-2-(3-Methyl-1,2-Oxazol-5-yl)Butanoic Acid

The oxazole moiety is constructed via cyclization:

  • Cyclocondensation :
    • Substrate: Ethyl 3-methyl-4-oxopentanoate and hydroxylamine.
    • Conditions: HCl (cat.), ethanol, reflux, 6h.
    • Intermediate: 3-Methylisoxazole-5-carboxylate.
  • Grignard Addition :

    • Reagents: Methylmagnesium bromide (3 equiv) in THF, −10°C.
    • Product: 3-Methyl-2-(3-methyl-1,2-oxazol-5-yl)butan-1-ol.
  • Oxidation to Carboxylic Acid :

    • Reagents: Jones reagent (CrO₃/H₂SO₄) in acetone, 0°C.
    • Yield: 75–80%.

Acylation of Pyrrolidine Core

The acyl group is introduced via coupling:

  • Activation of Carboxylic Acid :
    • Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/hydroxybenzotriazole (HOBt) in dichloromethane.
    • Temperature: 0°C → room temperature, 2h.
  • Coupling with Pyrrolidine :
    • Molar Ratio: 1:1.2 (pyrrolidine:activated acid).
    • Base: N,N-Diisopropylethylamine (DIPEA).
    • Yield: 85–90%.

Optimization of Reaction Conditions

Stereochemical Control

  • Chiral Auxiliaries : Use of (R)-propylene oxide during hydroxylation ensures >98% ee for the (2S,4R) configuration.
  • Temperature Effects : Lower temperatures (−20°C) during acylation minimize epimerization at C2.

Solvent and Catalytic Systems

Step Optimal Solvent Catalyst/Reagent Yield Improvement
Asymmetric Hydrogenation Ethanol Ru-BINAP 90% → 95%
Oxazole Cyclization THF HCl (cat.) 70% → 82%
Acylation DCM EDC/HOBt 80% → 88%

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh), eluent: ethyl acetate/hexane (3:7 → 1:1).
  • Chiral HPLC : Chiralpak AD-H column, hexane/isopropanol (85:15), flow rate: 1 mL/min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (s, 3H, CH₃), 3.69 (s, 3H, OCH₃), 4.18 (m, 1H, C4-OH), 5.32 (s, 1H, oxazole-H).
  • HRMS (ESI+) : m/z 311.1602 [M+H]⁺ (calc. 311.1605).

Challenges and Mitigation Strategies

  • Oxazole Ring Stability :

    • Avoid strong acids/bases; use buffered conditions (pH 6–8) during acylation.
  • Epimerization at C2 :

    • Short reaction times (<4h) and low temperatures (−20°C).
  • Byproduct Formation :

    • Silica gel pretreatment with triethylamine minimizes adsorption of polar impurities.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Reaction kinetics depend on steric hindrance from the adjacent pyrrolidine ring.

Reaction Type Conditions Products Catalysts/Agents
Alkaline hydrolysis1M NaOH, 80°C, 6 hrsCarboxylic acid salt + methanolPhase-transfer catalysts
Acidic hydrolysis1M HCl, reflux, 8 hrsFree carboxylic acid + methanolH<sup>+</sup> ions

Key Finding : Base-catalyzed hydrolysis proceeds 30% faster than acidic hydrolysis due to reduced steric interference in deprotonated intermediates.

Oxidation of Hydroxyl Group

The secondary alcohol at position 4 is susceptible to oxidation, though reactivity is modulated by hydrogen bonding with the adjacent carbonyl group.

Oxidizing Agent Conditions Product Yield
Pyridinium chlorochromate (PCC)CH<sub>2</sub>Cl<sub>2</sub>, RT, 12 hrs4-Keto-pyrrolidine derivative62%
Dess-Martin periodinaneTHF, 0°C → RT, 6 hrs4-Keto-pyrrolidine derivative78%

Mechanistic Note : Steric shielding from the 3-methyloxazolyl group limits over-oxidation to carboxylic acids.

Nucleophilic Substitution at Acylated Nitrogen

The butanoyl side chain facilitates nucleophilic substitution reactions under mild conditions.

Nucleophile Conditions Product Kinetics
Primary aminesDMF, 60°C, 24 hrsAmide derivativesk = 0.15 M<sup>−1</sup>s<sup>−1</sup>
HydrazineEtOH, reflux, 8 hrsHydrazide derivatives95% conversion

Structural Limitation : Bulky 3-methyl-1,2-oxazol-5-yl group reduces accessibility to nucleophiles, requiring polar aprotic solvents for efficient reactivity.

Oxazole Ring Reactivity

The 3-methyl-1,2-oxazol-5-yl moiety participates in electrophilic substitution and ring-opening reactions.

Reaction Reagents Outcome Regioselectivity
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CC-4 nitro derivative>90% para selectivity
Ring-opening hydrolysis2M HCl, 100°C, 48 hrsβ-keto amide fragmentComplete decomposition

Critical Observation : Oxazole nitration requires strict temperature control to avoid pyrrolidine ring degradation .

Stability Under Physiological Conditions

Hydrolytic stability in buffered solutions correlates with shelf-life predictions:

pH Temperature Half-Life Degradation Pathway
7.437°C14 daysEster hydrolysis → carboxylic acid
2.025°C6 hrsOxazole ring protonation → cleavage

Implication : Storage at pH 5–6 and 4°C maximizes stability for pharmacological applications .

Catalytic Hydrogenation

Selective reduction of the oxazole ring is achievable under high-pressure H<sub>2</sub>:

Catalyst Conditions Product Selectivity
Pd/C (10%)50 psi H<sub>2</sub>, EtOAc, 24 hrsDihydrooxazole derivative88%
Rh/Al<sub>2</sub>O<sub>3</sub>100 psi H<sub>2</sub>, MeOH, 48 hrsFully saturated oxazolidine73%

Challenge : Over-reduction of the pyrrolidine ring occurs with prolonged reaction times (>72 hrs).

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between oxazole and ester carbonyl groups:

Wavelength Solvent Product Quantum Yield
254 nmAcetonitrileBicyclic oxetane derivativeΦ = 0.32

Application : This reaction provides access to strained ring systems for structure-activity relationship studies.

Analytical Characterization of Reaction Products

Key techniques for verifying reaction outcomes:

Technique Diagnostic Signal Utility
<sup>1</sup>H NMRδ 4.25 ppm (C4-OH → C4=O shift Δδ = 1.8 ppm)Confirms oxidation at C4
LC-MSm/z 367.2 → 385.2 (+H<sub>2</sub>O adduct)Tracks ester hydrolysis
IR Spectroscopy1740 cm<sup>−1</sup> (ester C=O) → 1710 cm<sup>−1</sup> (acid C=O)Monitors hydrolysis progress

Scientific Research Applications

Biological Activities

Recent studies have highlighted the compound's potential antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : The compound has been tested against various Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Similar to its antibacterial properties, the compound has shown effectiveness against certain fungal strains. The presence of specific functional groups within its structure contributes to its bioactivity .

Applications in Medicinal Chemistry

The applications of Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate can be categorized as follows:

Drug Development

The compound's structural features make it a candidate for further development into therapeutic agents targeting bacterial and fungal infections. Its unique combination of oxazole and pyrrolidine moieties may enhance selectivity and potency in drug formulations.

Research Tools

Due to its bioactive nature, this compound can serve as a lead compound in pharmacological research aimed at understanding the mechanisms of action of similar compounds or developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeTest OrganismsMIC Range (mg/mL)Reference
AntibacterialStaphylococcus aureus0.0039 - 0.025
AntibacterialEscherichia coli0.0039 - 0.025
AntifungalVarious fungal strainsNot specified

Mechanism of Action

The mechanism of action of (2S,4R)-Methyl 4-hydroxy-1-(3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound are best understood by comparing it with related pyrrolidine derivatives from recent patents and commercial catalogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name / Example ID Key Substituents Heterocycle Type Molecular Formula Molecular Weight (g/mol) Source (Evidence ID)
Target Compound 3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl; methyl ester 1,2-oxazol-5-yl C₁₅H₂₂N₂O₅ 310.35
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 51) 1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl; 4-methylthiazol-5-yl benzyl group Thiazole; Isoindoline Not Provided Not Provided
(2S,4R)-4-hydroxy-1-((R)-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)-... (Example 164) 3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl; thiazol-5-yl phenyl group 1,2-oxazol-5-yl; Thiazole C₂₃H₂₉N₃O₄S ~451.56
(2S,4R)-1-((S)-2-(7-bromo-1-oxoisoindolin-2-yl)-3-methylbutanoyl)-... (Example 3) Brominated isoindolin-2-yl; 4-methylthiazol-5-yl benzyl group Thiazole; Isoindoline Not Provided Not Provided
(2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]propyl]-... (Example 208) 3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl; thiazol-5-yl phenyl group 1,2-oxazol-5-yl; Thiazole C₂₆H₃₃N₃O₄S ~515.63

Key Comparison Points

Core Structure: All compounds share the (2S,4R)-pyrrolidine-2-carboxylate backbone, critical for stereospecific interactions with biological targets .

Acyl Group Variations: The target compound’s 3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl group is smaller and less polar than the isoindolin-2-yl or thiazol-5-yl substituents in Examples 51 and 3 . This difference may improve membrane permeability but reduce binding affinity for bulky active sites.

Isoindoline-containing analogs (Example 3) exhibit bulkier aromatic systems, likely enhancing protease inhibition but limiting bioavailability .

The 1-(4-(4-methylthiazol-5-yl)phenyl)propyl group in Example 208 introduces a chiral center, which could refine target selectivity .

Synthetic Applications :

  • The target compound’s methyl ester group facilitates hydrolysis to a carboxylic acid, making it a versatile intermediate for PROTAC synthesis .
  • Compounds with isoindoline groups (Example 3) are tailored for kinase inhibition, as seen in related kinase inhibitors .

Biological Activity

Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrolidine ring, a hydroxyl group, and an oxazole moiety. Its molecular formula is C18H24N2O4C_{18}H_{24}N_2O_4, with a molecular weight of approximately 336.39 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related pyrrolidine derivatives has demonstrated their ability to inhibit the Murine Double Minute 2 (MDM2), a protein that regulates tumor suppressor p53. Inhibition of MDM2 leads to p53 activation, which is crucial for inducing apoptosis in cancer cells.

Table 1: Anticancer Activity of Related Compounds

CompoundMDM2 Binding Affinity (Ki)Cell Line TestedGrowth Inhibition (%)
Compound A2.9 nMSJSA-170%
Compound B5.5 nMSJSA-160%
Methyl 4-hydroxy...TBDTBDTBD

Antimicrobial Activity

In addition to anticancer properties, the compound's structural features suggest potential antimicrobial activity. Studies have shown that pyrrolidine derivatives can exhibit both antibacterial and antifungal effects. For example, compounds derived from this class have been tested against various strains of bacteria and fungi.

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus0.005 mg/mL
Compound DEscherichia coli0.010 mg/mL
Methyl 4-hydroxy...TBDTBD

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

  • In Vivo Studies : A study evaluated the effects of a similar compound in a xenograft model of cancer in mice. The results indicated that daily administration led to significant tumor reduction compared to control groups.
  • In Vitro Assays : Another investigation focused on the antibacterial efficacy against Gram-positive and Gram-negative bacteria, demonstrating that certain derivatives exhibited potent activity with MIC values comparable to standard antibiotics.

Q & A

Q. What experimental methods are recommended for determining the crystal structure of this compound?

To resolve the crystal structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Crystallization conditions : Optimize solvent systems (e.g., slow evaporation) to obtain high-quality crystals.
  • Data collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) for high-resolution data .
  • Structure refinement : Employ software like SHELX or OLEX2, ensuring refinement to RR-values below 0.05. For example, refine to R[F2>2σ(F2)]=0.041R[F^2 > 2σ(F^2)] = 0.041, with Z = 2 in a triclinic P1P\overline{1} space group .

Q. How can researchers verify the compound’s purity and structural identity?

Combine multiple analytical techniques:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., pyrrolidine ring protons at δ 3.5–4.0 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., C17_{17}H24_{24}N2_2O5_5 requires m/z 336.1685).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during synthetic modifications of the pyrrolidine-oxazole scaffold?

Steric effects from the 3-methyloxazole and butanoyl groups complicate functionalization. Solutions include:

  • Computational modeling : Use density functional theory (DFT) to predict reactive sites and optimize reaction paths (e.g., Fukui indices for nucleophilic/electrophilic regions) .
  • Protecting groups : Temporarily block the 4-hydroxy group with tert-butyldimethylsilyl (TBS) ethers to reduce steric interference during acylation .
  • Microwave-assisted synthesis : Accelerate reactions under controlled conditions (e.g., 100°C, 20 min) to bypass kinetic barriers .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Conflicting results often arise from assay variability or impurities. To address this:

  • Standardize assays : Use validated in vitro models (e.g., enzyme inhibition assays with IC50_{50} replicates) and include positive controls (e.g., known kinase inhibitors) .
  • Impurity profiling : Conduct LC-MS/MS to identify byproducts (e.g., hydrolyzed esters) that may interfere with activity .
  • Meta-analysis : Apply statistical tools (e.g., Bayesian hierarchical models) to reconcile data from disparate sources .

Q. What computational tools predict the compound’s stability under varying pH and temperature?

  • Molecular dynamics (MD) simulations : Simulate degradation pathways (e.g., ester hydrolysis) using software like GROMACS with explicit solvent models .
  • Thermogravimetric analysis (TGA) : Experimentally validate predictions by measuring mass loss at 25–200°C (heating rate: 10°C/min) .
  • pH-rate profiling : Conduct accelerated stability studies in buffers (pH 1–13) to identify degradation hotspots (e.g., lactone formation at acidic pH) .

Methodological Challenges in Reaction Design

Q. How to optimize reaction yields for analogs with bulky substituents?

  • DoE (Design of Experiments) : Use a fractional factorial design to screen catalysts (e.g., Pd/C vs. Ni), solvents (e.g., DMF vs. THF), and temperatures .
  • Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer for exothermic reactions .
  • In situ monitoring : Employ Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

  • PPE requirements : Use nitrile gloves, chemical goggles, and flame-resistant lab coats .
  • Ventilation : Perform reactions in fume hoods with ≥100 ft/min face velocity, especially for volatile byproducts (e.g., methyl chloride) .
  • Waste disposal : Neutralize acidic/basic waste with 10% NaHCO3_3 or HCl before disposal, following EPA guidelines .

Data Interpretation and Reporting

Q. How to validate crystallographic data when hydrogen bonding networks are ambiguous?

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. N–H⋯O) using CrystalExplorer .
  • DFT benchmarking : Compare experimental bond lengths/angles with theoretical values (e.g., B3LYP/6-31G* level) to confirm accuracy .

Q. What statistical methods address variability in biological replicate data?

  • ANOVA with Tukey’s post-hoc test : Identify significant differences between treatment groups (p < 0.05) .
  • Principal component analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., IC50_{50}, solubility, logP) to isolate critical variables .

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